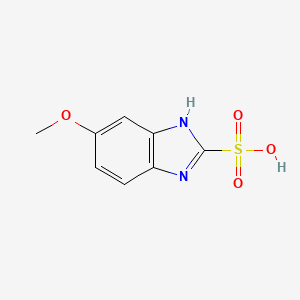

5-甲氧基-1H-苯并咪唑-2-磺酸

货号 B2588934

CAS 编号:

106135-28-8

分子量: 228.22

InChI 键: SZHBMDJFGQCIPU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C8H8N2O4S . It has an average mass of 228.225 Da and a monoisotopic mass of 228.020477 Da .

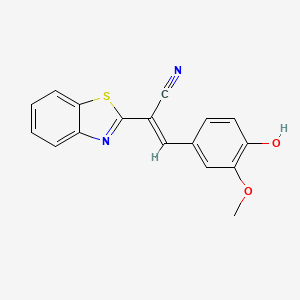

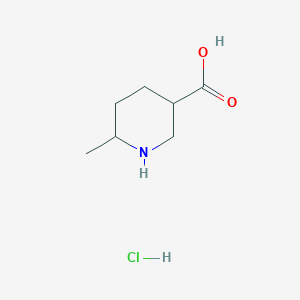

Molecular Structure Analysis

The molecular structure of 5-methoxy-1H-benzimidazole-2-sulfonic acid consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

5-Methoxy-1H-benzimidazole-2-sulfonic acid has a density of 1.6±0.1 g/cm3 . It has a predicted pKa of -1.53±0.40 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, and flash point are not specified in the available resources .科学研究应用

-

Antiparasitic and Antioxidant Activity

- Field : Medical Chemistry

- Application : Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized with the aim of developing compounds combining anthelmintic with antioxidant properties .

- Methods : The anthelmintic activity on encapsulated T. spiralis was studied in vitro .

- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of them killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Methods : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The substituted benzimidazoles are synthesized using ecofriendly methods, as well as their pharmacological activities .

-

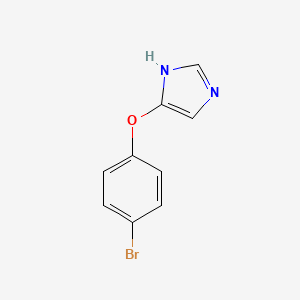

Antibacterial Activity

- Field : Microbiology

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . GR is an enzyme that plays a key role in bacterial cell wall biosynthesis, making it a promising target for developing antibacterial drugs .

- Methods : BISA can be synthesized and tested against various bacterial strains to evaluate its antibacterial activity .

- Results : BISA has shown potential as a GR inhibitor, making it a promising candidate for developing antibacterial drugs .

-

Synthesis of Benzimidazolyl-2-Hydrazones

- Field : Organic Chemistry

- Application : Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized .

- Methods : The synthesis involved refluxing a solution of 1H-benzimidazolyl-2-sulfonic acid and hydrazine hydrate in excess .

- Results : The synthesized benzimidazolyl-2-hydrazones showed combined antiparasitic and antioxidant activity .

-

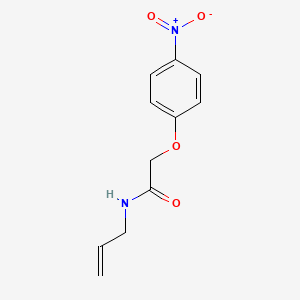

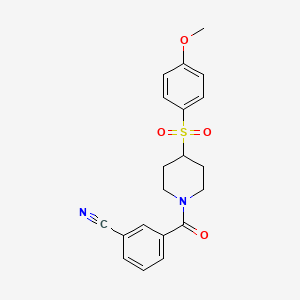

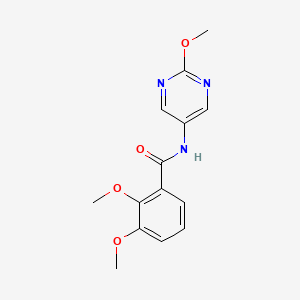

Design and Synthesis of Benzimidazole Carboxamides

- Field : Medicinal Chemistry

- Application : The design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups were investigated .

- Methods : The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .

- Results : The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .

-

Antibacterial Activity

- Field : Microbiology

- Application : Benzimidazole derivatives have shown potential as antibacterial agents against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

- Methods : The antibacterial activity of these compounds can be evaluated by testing them against various bacterial strains .

- Results : Some benzimidazole derivatives have shown promising results with MIC range 4–64 μg/ml against several resistant organisms .

属性

IUPAC Name |

6-methoxy-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHBMDJFGQCIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-benzimidazole-2-sulfonic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)

![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)